(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride
Description
(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of two fluorine atoms and a phenyl group attached to the central carbon atom
Properties
CAS No. |
762293-10-7 |
|---|---|
Molecular Formula |
C9H10ClF2NO2 |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a phenylalanine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination: The amino group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the fluorine atoms can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine for aromatic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Imines, oximes, or nitroso derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in studies of enzyme-substrate interactions and protein engineering.
Industrial Chemistry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The phenyl group provides additional hydrophobic interactions, contributing to the overall binding strength.
Comparison with Similar Compounds
(2R)-2-amino-3-phenylpropanoic acid: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
(2R)-2-amino-3,3-dichloro-3-phenylpropanoic acid: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness: The unique combination of fluorine atoms and a phenyl group in (2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid hydrochloride imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal and industrial chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
